molecular formula C8H15NO B12861061 2-Azabicyclo[2.2.2]octan-4-ylmethanol

2-Azabicyclo[2.2.2]octan-4-ylmethanol

Cat. No.: B12861061
M. Wt: 141.21 g/mol
InChI Key: ARMQTIUPLXHQDA-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octan-4-ylmethanol is a nitrogen-containing heterocyclic compound. It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.2]octan-4-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a piperidine derivative. This process often requires specific catalysts and reaction conditions to ensure the correct formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octan-4-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group typically yields a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Azabicyclo[2.2.2]octan-4-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octan-4-ylmethanol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes and receptors, making the compound useful in various biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.2]octan-4-ylmethanol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its utility in scientific research make it a valuable compound in multiple fields .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-azabicyclo[2.2.2]octan-4-ylmethanol

InChI

InChI=1S/C8H15NO/c10-6-8-3-1-7(2-4-8)9-5-8/h7,9-10H,1-6H2

InChI Key

ARMQTIUPLXHQDA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1NC2)CO

Origin of Product

United States

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